molecular formula C23H13Cl2N3O2 B1663765 2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-quinolin-8-ylprop-2-enamide CAS No. 304896-21-7

2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-quinolin-8-ylprop-2-enamide

Cat. No. B1663765
CAS RN: 304896-21-7
M. Wt: 434.3 g/mol
InChI Key: WRDKBSLEHFRKGG-RVDMUPIBSA-N
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Description

“2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-quinolin-8-ylprop-2-enamide” is a chemical compound with the molecular formula C23H13Cl2N3O2 . It has a molecular weight of 434.27 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques: A study by El’chaninov and Aleksandrov (2017) describes the synthesis of N-(Quinolin-6-yl)furan-2-carboxamide, which is structurally related to the compound . This process involves the coupling of quinoline-6-amine with furan-2-carbonyl chloride and subsequent chemical reactions (El’chaninov & Aleksandrov, 2017).
  • Characterization and Reactivity: The research by Aleksandrov, El’chaninov, and Zablotskii (2020) discusses the synthesis of 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline, which shares a quinoline structure with the compound in focus. They investigate various electrophilic substitution reactions, providing insights into the chemical reactivity of such compounds (Aleksandrov, El’chaninov, & Zablotskii, 2020).

Biomedical Applications

  • Anticancer Potential: A study by Ghorab and Alsaid (2015) explores the anti-breast cancer activity of quinoline derivatives, highlighting their potential in medicinal chemistry. The structure-activity relationships in these compounds could offer valuable insights into developing new therapeutic agents (Ghorab & Alsaid, 2015).
  • Enantioselective Synthesis: Jimenez et al. (2019) report on the synthesis of E-2-cyano-3(furan-2-yl) acrylamide, a compound structurally related to the one . Their work demonstrates the use of marine and terrestrial-derived fungi in enantioselective synthesis, a technique potentially applicable in pharmaceutical manufacturing (Jimenez et al., 2019).

Miscellaneous Applications

  • Herbicidal Activity: Research by Wang, Li, Yong-hong Li, and Huang (2004) examines the herbicidal properties of 2-cyanoacrylates, which could indicate similar potential in the compound . Understanding these properties can contribute to agricultural chemistry (Wang, Li, Yong-hong Li, & Huang, 2004).

Safety and Hazards

The compound has a GHS pictogram with a signal word “Warning” and precautionary statements P261-P305+P351+P338 . The hazard statements are H302-H315-H319-H335 .

properties

IUPAC Name

2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-quinolin-8-ylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H13Cl2N3O2/c24-16-6-8-19(25)18(12-16)21-9-7-17(30-21)11-15(13-26)23(29)28-20-5-1-3-14-4-2-10-27-22(14)20/h1-12H,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDKBSLEHFRKGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)C#N)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H13Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00362377
Record name 2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-quinolin-8-ylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-quinolin-8-ylprop-2-enamide

CAS RN

304896-21-7
Record name 2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-quinolin-8-ylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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